N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide is an acetamide derivative featuring a 1,3-benzodioxole moiety linked to a quinoline-piperidine scaffold. The benzodioxol group (a cyclic ether) enhances lipophilicity and metabolic stability, while the quinoline-piperidine moiety may facilitate central nervous system (CNS) penetration due to its aromatic and basic nitrogen properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(24-17-8-9-18-20(13-17)30-15-29-18)14-28-19-6-4-5-16-7-10-21(25-23(16)19)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFPAZQTZNRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling through an amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline moiety, converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Therapeutic Potential
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole and quinoline can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
1.2 Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in relation to serotonin and dopamine receptor modulation. Compounds with similar structures have been reported to act as dual modulators of the 5-HT_2A and D_3 receptors, which are crucial in treating mood disorders and schizophrenia .
1.3 Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties. Research into related benzodioxole derivatives has demonstrated efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent .
Case Studies
3.1 Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the structure of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC_50 values below 10 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics .
3.2 Neuropharmacological Research
A clinical trial assessed the effects of a related compound on patients with major depressive disorder (MDD). The trial reported significant improvements in depressive symptoms as measured by standardized scales, indicating the potential of this class of compounds in treating mood disorders .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinoline moieties are key to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.
Comparison with Similar Compounds
Structural Analog: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
Key Differences :
- The benzodioxol group is attached via a methylene (-CH2-) bridge in this analog, unlike the direct substitution in the target compound.
- However, the absence of comparative bioactivity data limits definitive conclusions .
Functional Group Variant: 2-(4-{[5-(benzyloxy)pentyl]oxy}phenyl)-N-{2-[(3-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}acetamide (ZHAWOC6018)
Key Differences :
- Replaces the quinoline-piperidine moiety with a fluorophenyl-isoindol-dione system.
- Hypothetical Impact : The fluorine atom may enhance electrostatic interactions with targets, while the isoindol-dione group could influence solubility or metabolic stability. The extended benzyloxy-pentyl chain might reduce CNS penetration due to increased polarity .
Application-Specific Analog: N-(3-(4-(((7-(Tributylstannyl)pyrazino[2,3-c]quinolin-5-yl)oxy)methyl)piperidin-1-yl)propyl)acetamide
Key Differences :
- Incorporates a pyrazinoquinoline core and a tributylstannyl group.
- Synthetic Yield : 47% (lower than typical yields for small-molecule therapeutics).
- Functional Role: The stannyl group enables radioimaging applications (e.g., 5-HT4 receptor imaging), contrasting with the target compound’s presumed therapeutic focus. The high molecular weight (682.54 g/mol) and tin atom may limit bioavailability for non-imaging uses .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The target compound’s direct benzodioxol substitution may confer greater metabolic resistance compared to the methylene-linked analog .
- CNS Penetration: The quinoline-piperidine scaffold likely enhances blood-brain barrier permeability, unlike ZHAWOC6018’s polar isoindol-dione group .
- Synthetic Complexity : ’s stannyl analog demonstrates the trade-off between functionalization (e.g., imaging capability) and synthetic efficiency (47% yield) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a quinoline derivative linked through an acetamide group. Its chemical formula is C₁₄H₁₈N₂O₃, and it has been studied for various biological activities.
Research indicates that this compound may interact with multiple biological targets, including:
- Serotonin Receptors : The compound shows potential in modulating serotonin receptor activity, which is crucial for mood regulation and other physiological processes .
- Anti-inflammatory Pathways : Certain derivatives of quinoline have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and cyclooxygenase enzymes .
- Anticancer Activity : Some related compounds have exhibited selective cytotoxicity against various cancer cell lines, indicating potential for further development in oncology .
Pharmacological Effects
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
- Serotonin Receptor Activation :
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that related quinoline derivatives inhibited the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 macrophages. This inhibition was comparable to established anti-inflammatory agents, highlighting the compound's therapeutic potential in inflammatory diseases .
- Anticancer Efficacy :
Q & A
Basic: What methodologies are recommended for determining the molecular structure of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide?
The structural elucidation of this compound requires a combination of X-ray crystallography and spectroscopic techniques :
- Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical for resolving complex fused-ring systems and confirming stereochemistry .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) identifies proton environments and connectivity, particularly for distinguishing benzodioxole and quinoline moieties .
- High-Resolution Mass Spectrometry (HRMS) validates molecular formula and fragmentation patterns, especially for sulfur-containing derivatives .
Basic: How can researchers optimize the synthesis of this compound given its multi-step synthetic route?
Key strategies include:
- Modular synthesis : Break the synthesis into discrete steps (e.g., quinoline core formation, piperidine substitution, benzodioxole coupling) to isolate intermediates and troubleshoot yields .
- Solvent and catalyst optimization : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity .
- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC to separate stereoisomers and byproducts .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Contradictions may arise from assay conditions or target specificity. Mitigation approaches include:
- Orthogonal assays : Validate results using independent methods (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) .
- Structural analogs : Compare activity profiles of derivatives (e.g., piperidine vs. pyrrolidine substitutions) to identify pharmacophore dependencies .
- Computational docking : Model interactions with putative targets (e.g., kinase domains) to rationalize activity discrepancies .
Advanced: What experimental designs are suitable for structure-activity relationship (SAR) studies of this compound?
Effective SAR strategies involve:
- Systematic substituent variation : Modify functional groups (e.g., benzodioxole methyl groups, quinoline oxy-acetamide chains) to assess impact on potency .
- In vitro/in vivo correlation : Pair enzymatic inhibition assays (e.g., kinase profiling) with pharmacokinetic studies (e.g., bioavailability in rodent models) .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
Advanced: How can researchers resolve challenges in crystallographic data analysis for this compound?
Challenges include twinning or poor diffraction. Solutions involve:
- SHELX suite utilities : Use SHELXC/D/E for experimental phasing (e.g., SAD/MAD with heavy-atom derivatives) and SHELXL for refining disordered regions .
- Cryocrystallography : Collect data at 100 K to reduce thermal motion artifacts, particularly for flexible acetamide side chains .
- Density modification : Apply tools like PARROT (in SHELXE) to improve electron density maps for low-resolution datasets .
Basic: What analytical techniques are critical for characterizing the purity of this compound?
- HPLC-DAD/MS : Detect impurities (<0.1%) and confirm retention time consistency .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residue levels .
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, S to confirm batch reproducibility .
Advanced: How can researchers investigate the metabolic stability of this compound?
- Liver microsome assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolites via LC-MS/MS .
- Isotopic labeling : Use ¹⁴C-labeled acetamide groups to track metabolic pathways in vivo .
- Computational ADME models : Predict clearance rates using software like SwissADME to prioritize analogs for testing .
Advanced: What strategies can resolve synthetic bottlenecks in scaling up production for preclinical studies?
- Flow chemistry : Optimize exothermic reactions (e.g., cyclizations) in continuous reactors to improve safety and yield .
- Design of Experiments (DoE) : Statistically model variables (temperature, catalyst loading) to minimize side reactions .
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.5 ppm (quinoline aromatic protons) | |
| ¹³C NMR | ~165 ppm (acetamide carbonyl) | |
| HRMS | m/z 437.1521 [M+H]⁺ (calc. for C₂₄H₂₃N₃O₅) | |
| IR | 1680 cm⁻¹ (C=O stretch) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
